Cas no 957-68-6 (7-Aminocephalosporanic acid)

7-aminocephalosporanic acid is the core chemical structure for the synthesis of cephalosporin antibiotics and is effective β- Lactamase inhibitors
7-Aminocephalosporanic acid structure
7-Aminocephalosporanic acid structure
7-Aminocephalosporanic acid
957-68-6
C10H12N2O5S
272.277681350708
MFCD00005177
40408
441328

7-Aminocephalosporanic acid Properties

Names and Identifiers

    • 7-Aminocephalosporanic acid
    • (6r,7s)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,TRANS)-3-[(ACETYLOXY)METHYL]-7-AMINO-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]-OCT-2-CARBOXYLID ACID
    • 7-Amino
    • 5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid, 3-(acetyloxy)methyl-7-amino-8-oxo-, (6R,7R)-
    • 7-AMINO CEPHALOSPORIC ACID
    • 7-AMINOCEPHALOSPORANIC ACID (7-ACA)
    • 7-ACA (7-AMINOCEPHALOSPORANIC ACID)
    • 7-AMINOCEPHALOSPORIC ACID (7-ACA)
    • 7-Amino-3-acetoxymethyl-3-cephem-4-carboxylic acid
    • 7-Amino-3-acetoxymethyl-D3-cephem-4-carboxylic acid
    • 7b-Amino-3-acetoxymethylcephemcarboxylic acid
    • (6R,7R)-7-Amino-3-[(acetyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (7R)-3-Acetyloxymethyl-7-aminocepham-3-ene-4-carboxylic acid
    • 7-ACA
    • 7-ACS
    • 7-Aminocephalsporanic acid
    • 7beta-aminocephalosporanic acid
    • 7-Aminocephalosporinic acid
    • (7R)-7-aminocephalosporanic acid
    • (7R)-7-Aminocephalosporanate
    • Cephalosporanic acid, 7-amino
    • (6R,7R)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 9XI67897RG
    • (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • DSSTox_CID_25342
    • DSSTox_RID_80810
    • DSSTox_GSID_45342
    • 3-ac
    • (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-amino-8-oxo-, (6R-trans)- (ZCI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-(hydroxymethyl)-8-oxo-, acetate (ester) (8CI)
    • 3-(Acetoxymethyl)-7-aminocephem-4-carboxylic acid
    • 3-Acetoxymethyl-7-aminoceph-3-em-4-carboxylic acid
    • 3-Acetoxymethyl-7β-aminoceph-3-em-4-carboxylic acid
    • 7-Amino-3-acetoxymethyl-Δ3-cephem-4-carboxylic acid
    • 7β-Amino-3-acetoxymethylcephemcarboxylic acid
    • 7β-Aminocephalosporanic acid
    • Silicon dioxide
    • Cefazolin Sodium Imp. E (EP): (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • +Expand
    • MFCD00005177
    • HSHGZXNAXBPPDL-HZGVNTEJSA-N
    • 1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1
    • C(C1=C(COC(=O)C)CS[C@@H]2[C@@H](C(N12)=O)N)(=O)O
    • 622638

Computed Properties

  • 272.04700
  • 2
  • 7
  • 4
  • 272.047
  • 18
  • 461
  • 0
  • 2
  • 0
  • 0
  • 0
  • 1
  • -4
  • 0
  • 135

Experimental Properties

  • -0.23120
  • 135.23000
  • 434
  • 1.5650 (estimate)
  • 560.6 °C at 760 mmHg
  • >300 °C (lit.)
  • 292.9 °C
  • Crystalline body
  • Hygroscopic
  • Not determined
  • 94 º (c=0.5, KH2PO4, PH 7)
  • [α]19/D +90°, c = 0.5 in KH2PO4/trace NaOH
  • 1.4667 (rough estimate)

7-Aminocephalosporanic acid Security Information

  • GHS08 GHS08
  • 3
  • S22; S36/37; S24/25; S36; S26
  • R42/43; R36/37/38; R20/21/22
  • Xn Xn
  • NONH for all modes of transport
  • H317,H334
  • P261,P280,P342+P311
  • dangerous
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 42/43
  • Danger

7-Aminocephalosporanic acid Customs Data

  • 2934996000
  • China Customs Code:

    2934996000

    Overview:

    2934996000. 7-Phenylacetamide-3-Chloromethyl-4-Cephalosporanic acid p-methoxybenzyl ester\7-Aminocephalosporanic acid\7-Aminodeacetoxycephalosporanic acid. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:6.0%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934996000. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:6.0%. General tariff:20.0%

7-Aminocephalosporanic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Aaron
AR003O1V-1g
7-Aminocephalosporanic acid
957-68-6 95%
1g
$3.00 2024-07-18
abcr
AB144051-10 g
7-Aminocephalosporanic acid , 96%; .
957-68-6 96%
10 g
€77.40 2023-07-20
Ambeed
A183629-1g
(6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
957-68-6 98%
1g
$5.0 2024-04-15
Apollo Scientific
BIA4007-5g
7-Aminocephalosporanic acid
957-68-6
5g
£32.00 2023-09-01
BioAustralis
BIA-A2591-1 mg
Aminocephalosporanic acid, 7-
957-68-6 >95% by HPLC
1mg
$199.00 2023-07-10
Crysdot LLC
CD33000018-500g
7-Aminocephalosporanic acid
957-68-6 98+%
500g
$267 2024-07-18
Enamine
EN300-130700-0.05g
(6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
957-68-6 95%
0.05g
$19.0 2023-05-06
Key Organics Ltd
AS-15727-1MG
7-Aminocephalosporanic acid
957-68-6 >98%
1mg
£36.00 2023-09-08
MedChemExpress
HY-B1434-100mg
7-Aminocephalosporanic acid
957-68-6 ≥98.0%
100mg
¥600 2024-04-15
S e l l e c k ZHONG GUO
S2530-50mg
7-Aminocephalosporanic acid
957-68-6 99.23%
50mg
¥569.29 2023-09-16

7-Aminocephalosporanic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Glutaryl-7-aminocephalosporanic acid acylase
Reference
Overexpression of synthesized cephalosporin C acylase containing mutations in the substrate transport tunnel
Wang, Ying; Yu, Huimin; Song, Wensi; An, Ming; Zhang, Jing; et al, Journal of Bioscience and Bioengineering, 2012, 113(1), 36-41

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Catalysts: Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ;  60 min, pH 8.0, 25 °C
Reference
Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid
Conlon, Hugh D.; Baqai, Javed; Baker, Kerry; Shen, Yong Q.; Wong, Bing L.; et al, Biotechnology and Bioengineering, 1995, 46(6), 510-13

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonium carbonate ,  Ammonium bicarbonate ,  Ammonia Catalysts: Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ;  pH 8.5, 25 °C
Reference
Method for preparing 7-aminocephalosporanic acid from cephalosporin C catalyzed with cephalosporin C acylase in ammonium bicarbonate and/or ammonium carbonate aqueous solution
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Water ;  3 h, pH 8, 25 °C
Reference
Influence of substrate structure on PGA-catalyzed acylations. Evaluation of different approaches for the enzymatic synthesis of cefonicid
Terreni, Marco; Tchamkam, Joseph Gapesie; Sarnataro, Umberto; Rocchietti, Silvia; Fernandez-Lafuente, Roberto; et al, Advanced Synthesis & Catalysis, 2005, 347(1), 121-128

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase Solvents: Water
Reference
Modulation of penicillin acylase properties via immobilization techniques: one-pot chemoenzymatic synthesis of cephamandole from cephalosporin C
Terreni, M.; Pagani, G.; Ubiali, D.; Fernandez-Lafuente, R.; Mateo, C.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(18), 2429-2432

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase ,  Carboxyl esterase Solvents: Water ;  2.5 h, pH 8, 25 °C; pH 4.5
Reference
One-pot Chemoenzymic Synthesis of 3'-Functionalized Cephalosporines (Cefazolin) by Three Consecutive Biotransformations in Fully Aqueous Medium.
Justiz, O. H.; Fernandez-Lafuente, R.; Guisan, J. M.; Negri, P.; Pagani, G.; et al, Journal of Organic Chemistry, 1997, 62(26), 9099-9106

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase
Reference
Chemoenzymic one-pot synthesis of cefazolin from cephalosporin C in fully aqueous medium, involving three consecutive biotransformations catalyzed by D-amino acid oxidase, glutaryl acylase and penicillin G acylase
Fernandez-Lafuente, Roberto; Guisan, Jose M.; Pregnolato, Massimo; Terreni, Marco, Tetrahedron Letters, 1997, 38(26), 4693-4696

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Dicyclohexylamine ,  Benzoylhydrazine Solvents: Dimethylformamide
Reference
Chemical acetylation of desacetyl-cephalosporins
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  4-(Dimethylamino)pyridine ,  Potassium hydroxide Solvents: Acetone ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation and use of 7-[(2-carboalkoxy-1-methylethenyl)amino]-3-hydroxymethyl-3-cephem-4-arboxylic acids
, United States, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Penicillin amidase Solvents: Water
Reference
New use of Alcaligenes faecalis penicillin G acylase
, European Patent Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 19 min, rt
Reference
Method for preparing high-purity 7-ACA with short cycle and high yield
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ammonia ;  pH 9, 4 °C
Reference
Cloning and sequence of glutaryl cephalosporin amidase from Pseudomonas diminuta BS-203 and use of the amidase for the preparation of 7-aminocephalosporanic acid
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine ,  N,N-Dimethylaniline Solvents: Chloroform
1.2 Reagents: N,N-Dimethylaniline ,  Phosphorus pentachloride
1.3 Reagents: Methanol
1.4 Reagents: Water Solvents: Water
Reference
Process for preparing 7-aminocephalosporanic acid without chloroalkane byproducts
, Czechoslovakia, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Glutaryl-7-aminocephalosporanic acid acylase ,  LH-EP Solvents: Water ;  20 min, pH 8.5, 25 °C
Reference
One-pot enzymatic production of deacetyl-7-aminocephalosporanic acid from cephalosporin C via immobilized cephalosporin C acylase and deacetylase
Ma, Xiaoqiang; Deng, Senwen; Su, Erzheng; Wei, Dongzhi, Biochemical Engineering Journal, 2015, 95, 1-8

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Oxygen Catalysts: D-Amino acid oxidase ,  Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ;  3.5 h, pH 7.5, 28 °C
Reference
Enzymic transformation of cephalosporin C to 7-ACA by simultaneous action of immobilized D-amino acid oxidase and glutaryl-7-ACA acylase
Bianchi, Daniele; Bortolo, Rossella; Golini, Paolo; Cesti, Pietro, Applied Biochemistry and Biotechnology, 1998, 73(2-3), 257-268

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Hexadecyltrimethylammonium bromide ,  D-Amino acid oxidase ,  Catalase ,  Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ;  2.5 h, pH 7.5, 28 °C
Reference
Single-pot conversion of cephalosporin C to 7-aminocephalosporanic acid in the absence of hydrogen peroxide
Tan, Qiang; Zhang, Yewang; Song, Qingxun; Wei, Dongzhi, World Journal of Microbiology & Biotechnology, 2010, 26(1), 145-152

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium bisulfite ;  pH 7, rt; 80 min, pH 8.3, rt → 14 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5.3
Reference
Preparation method of 7-aminocephalosporanic acid (7-ACA) with low content of maximum unknown single impurity
, China, , ,

7-Aminocephalosporanic acid Raw materials

7-Aminocephalosporanic acid Preparation Products

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